

# An In-depth Technical Guide to 1-(1-cyclopropylethyl)-1H-pyrazole

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## Compound of Interest

Compound Name: 1-(1-cyclopropylethyl)-1H-pyrazole

Cat. No.: B2622324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(1-cyclopropylethyl)-1H-pyrazole**, a heterocyclic organic compound. Due to the limited publicly available data on this specific molecule, this guide combines established principles of pyrazole chemistry with data from closely related analogs to offer a predictive and practical resource for researchers.

## Chemical Identity

- IUPAC Name: **1-(1-cyclopropylethyl)-1H-pyrazole**
- CAS Number: A specific CAS Registry Number for this compound is not readily available in public databases as of late 2025. Researchers synthesizing this compound would need to submit it for registration to obtain a new CAS number.
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>
- Molecular Weight: 136.19 g/mol

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- Chemical Structure:

## Physicochemical Properties (Predicted)

Quantitative data for **1-(1-cyclopropylethyl)-1H-pyrazole** is not available. The following table summarizes predicted properties based on its structure and data from analogous compounds like 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde[1].

Property	Predicted Value	Notes
Boiling Point	180-220 °C	Estimated based on the molecular weight and structure.
LogP	~2.5	Indicates moderate lipophilicity.
pKa (of conjugate acid)	2.0 - 3.0	Typical for N-alkylated pyrazoles.
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water.	Common for N-substituted heterocyclic compounds.

## Synthesis

The synthesis of **1-(1-cyclopropylethyl)-1H-pyrazole** can be achieved through the N-alkylation of pyrazole. The primary challenge in the alkylation of pyrazole is achieving regioselectivity, as the pyrazole ring has two nitrogen atoms that can be alkylated. However, for unsubstituted pyrazole, both nitrogen atoms are equivalent. The introduction of a secondary alkyl group, such as 1-cyclopropylethyl, can be accomplished using the corresponding alkyl halide.

### Experimental Protocol: N-Alkylation of Pyrazole

This protocol is adapted from general methods for the N-alkylation of pyrazoles with secondary alkyl halides.

#### Materials:

- Pyrazole

- 1-bromo-1-cyclopropylethane (or 1-chloro-1-cyclopropylethane)
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetonitrile ( $CH_3CN$ )
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromo-1-cyclopropylethane (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-(1-cyclopropylethyl)-1H-pyrazole**.

## Spectroscopic Characterization (Expected)

The structure of the synthesized **1-(1-cyclopropylethyl)-1H-pyrazole** can be confirmed using standard spectroscopic techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	- Signals for the pyrazole ring protons (typically in the range of $\delta$ 7.5-6.0 ppm). - A multiplet for the methine proton of the ethyl group. - A doublet for the methyl protons of the ethyl group. - Multiplets for the cyclopropyl protons (typically in the upfield region, $\delta$ 1.0-0.0 ppm).
<sup>13</sup> C NMR	- Signals for the three carbon atoms of the pyrazole ring (typically in the range of $\delta$ 140-100 ppm). - A signal for the methine carbon attached to the pyrazole nitrogen. - A signal for the methyl carbon. - Signals for the methylene and methine carbons of the cyclopropyl group.
Mass Spec (MS)	- A molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 136.19$ ).
Infrared (IR)	- C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring.

## Biological Activity and Potential Applications

While no specific biological activity has been reported for **1-(1-cyclopropylethyl)-1H-pyrazole**, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds[2][3][4][5]. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:

- Anti-inflammatory[5]
- Analgesic

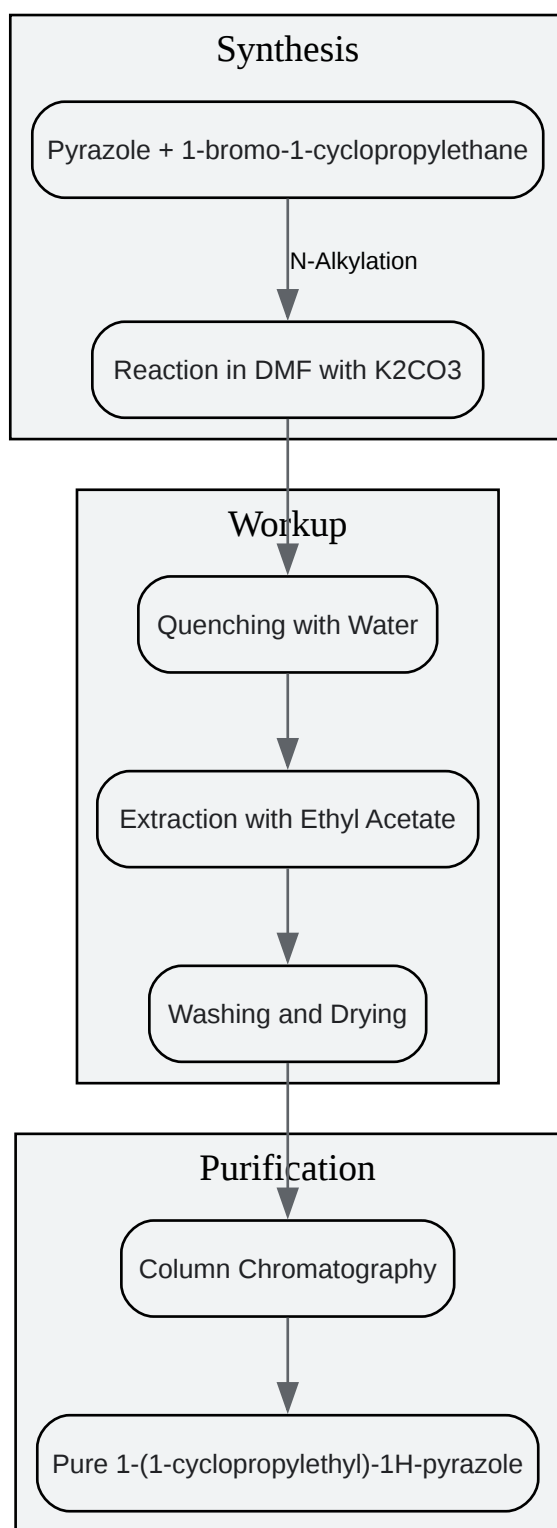
- Anticancer[4]
- Antimicrobial[5]
- Antiviral

The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Therefore, **1-(1-cyclopropylethyl)-1H-pyrazole** could be a valuable building block for the synthesis of novel therapeutic agents. Further research is needed to explore its biological profile.

## Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1-(1-cyclopropylethyl)-1H-pyrazole**.

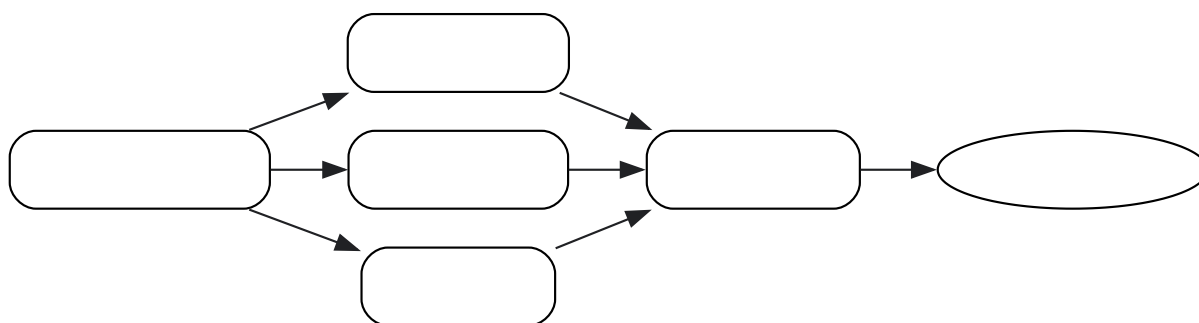


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Caption: Synthetic workflow for **1-(1-cyclopropylethyl)-1H-pyrazole**.

## Diagram 2: Logical Relationship for Characterization

This diagram shows the logical flow of characterizing the synthesized compound.



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Caption: Characterization workflow for the synthesized compound.

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## References

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